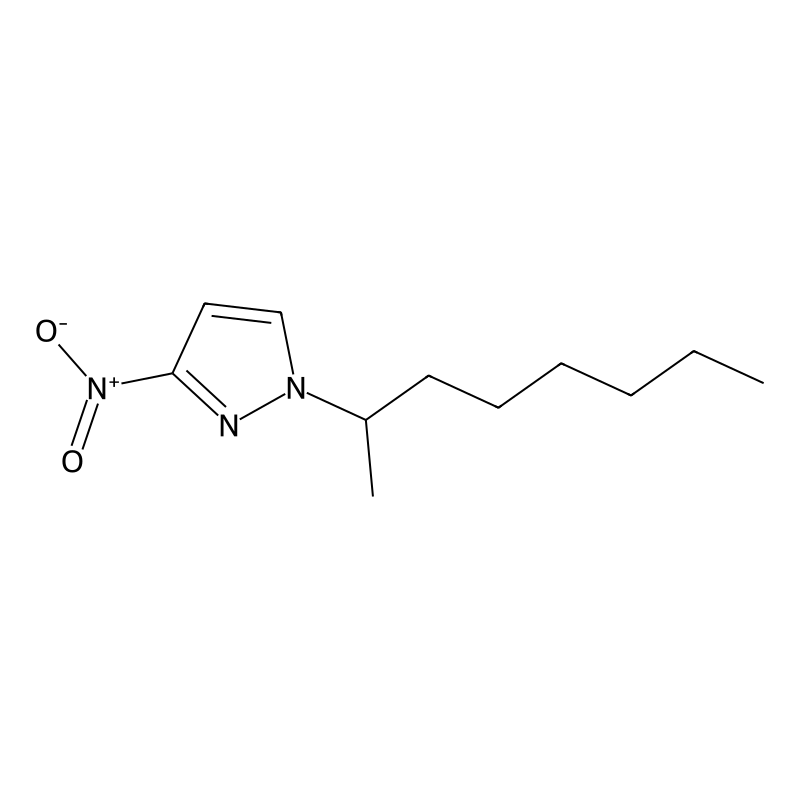

3-Nitro-1-(octan-2-yl)-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Nitro-1-(octan-2-yl)-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The specific structure features a nitro group (NO₂) at the 3rd position and an octan-2-yl group (C₈H₁₇) attached at the 1st position of the pyrazole ring. This configuration suggests interesting electronic properties due to the electron-withdrawing nature of the nitro group, which can influence the compound's reactivity and solubility characteristics in various solvents .

- Nitro group: The nitro group can be a potential explosive hazard if heated rapidly or exposed to strong oxidizers or reducing agents.

- Organic compound: As with most organic compounds, it is advisable to handle it with care, avoid inhalation or ingestion, and wear appropriate personal protective equipment.

The chemical reactivity of 3-Nitro-1-(octan-2-yl)-1H-pyrazole can be inferred from its structural components. The nitro group can participate in electrophilic aromatic substitution reactions, while the pyrazole ring can undergo various nucleophilic additions and cyclization reactions. The presence of the octan-2-yl group may also provide sites for further functionalization, enhancing its versatility in synthetic applications.

Synthesis methods for similar pyrazole derivatives often involve nitration reactions. For example, one common approach is to use nitrating agents such as concentrated nitric acid in the presence of a suitable solvent. Recent advancements have focused on greener methodologies, utilizing oxone as a nitration agent in aqueous conditions to produce nitrated pyrazoles efficiently .

In general, synthesis may follow these steps:

- Formation of Pyrazole: Starting from hydrazines and carbonyl compounds.

- Nitration: Introduction of the nitro group using nitrating agents under controlled conditions.

- Alkylation: Addition of octan-2-yl groups through alkylation reactions.

Interaction studies involving 3-Nitro-1-(octan-2-yl)-1H-pyrazole could explore its binding affinities with various biological targets, such as enzymes or receptors. Such studies are crucial for understanding its potential therapeutic applications and mechanisms of action. While specific data on this compound is scarce, related pyrazoles have shown significant interactions with biological macromolecules .

Several compounds share structural features with 3-Nitro-1-(octan-2-yl)-1H-pyrazole, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Nitro-1H-pyrazole | Nitro group at position 3 | Known for its role in various biological activities |

| 4-Nitro-1H-pyrazole | Nitro group at position 4 | Exhibits different reactivity patterns compared to 3-nitro |

| 5-Methyl-3-nitropyrazole | Methyl group at position 5 | Potentially altered solubility and stability |

| Octan-2-yl pyrazole | Alkyl chain without nitro substitution | Focused on physical properties like solubility |

These compounds highlight the uniqueness of 3-Nitro-1-(octan-2-yl)-1H-pyrazole through its specific substitution pattern and potential applications in various fields.